molecular formula C20H18N2O5S B2862624 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide CAS No. 941971-96-6

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide

Cat. No. B2862624
CAS RN: 941971-96-6
M. Wt: 398.43
InChI Key: ASMDQFHHCLLJTP-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Quinoline and Derivatives Applications

Quinoline and its derivatives have been widely researched for their anticorrosive properties. These compounds effectively prevent metallic corrosion by forming stable chelating complexes with metallic surfaces through coordination bonding. This application is significant in protecting industrial equipment and infrastructure from corrosion-related damage, highlighting the importance of quinoline derivatives in materials science (Verma, Quraishi, & Ebenso, 2020).

Sulfonamide-Based Research

Sulfonamides have attracted extensive research due to their diverse biological activities. They have been explored for their diuretic, antihypertensive, anti-inflammatory, anticancer, and neurological disorder treatment properties. This broad range of activities showcases sulfonamides' potential in medicinal chemistry for developing new therapeutic agents (Elgemeie, Azzam, & Elsayed, 2019).

Quinoxaline Sulfonamide Hybrids

Quinoxaline-linked sulfonamide hybrids have been identified as promising compounds due to their extensive range of biomedical activities, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, and anticancer effects. The incorporation of the sulfonamide group into quinoxaline compounds has been shown to enhance their therapeutic potential, making them significant in the development of new drugs for various diseases (Irfan et al., 2021).

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-11-15(8-9-17(13)22)21-19(23)16-12-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMDQFHHCLLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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